Sodium3-hydroxythietane-3-sulfonate
CAS No.:
Cat. No.: VC18236753
Molecular Formula: C3H5NaO4S2
Molecular Weight: 192.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5NaO4S2 |
|---|---|
| Molecular Weight | 192.2 g/mol |
| IUPAC Name | sodium;3-hydroxythietane-3-sulfonate |
| Standard InChI | InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |
| Standard InChI Key | GJIJKWXCRDIVLG-UHFFFAOYSA-M |
| Canonical SMILES | C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |
Introduction
Molecular Structure and Physicochemical Properties
Sodium 3-hydroxythietane-3-sulfonate possesses the molecular formula C₃H₇NaO₄S₂ and a molar mass of 194.19 g/mol . The compound features a thietane ring—a four-membered cyclic sulfide—substituted with a hydroxyl group and a sulfonate moiety at the 3-position. This configuration introduces both steric strain from the small ring system and polarity from the sulfonate group, which likely enhances its solubility in aqueous environments.
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₇NaO₄S₂ |
| Molar Mass | 194.19 g/mol |
| Solubility | Presumed water-soluble (inferred from sulfonate group) |
| Structural Features | Thietane ring, hydroxyl, sulfonate |
The sulfonate group (-SO₃⁻Na⁺) contributes to high hydrophilicity, making the compound amenable to reactions in polar solvents. The thietane ring’s inherent strain may predispose it to ring-opening reactions, a common trait in four-membered heterocycles .
Synthesis and Reaction Pathways
While no direct synthesis protocol for sodium 3-hydroxythietane-3-sulfonate is documented in the provided sources, analogous methods for related sulfonated thietanes and thiacycloalkanes offer plausible routes.
Hypothesized Synthesis Route
A potential pathway involves the ring-opening sulfonation of epoxides or cyclization of sulfonated precursors:
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Thietane Ring Formation: Thietanes are commonly synthesized via [2+2] cycloadditions or nucleophilic thiotherifications . For example, photochemical reactions between thioketones and alkenes could yield the thietane core.
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Sulfonation: Introducing the sulfonate group may involve reacting the thietane intermediate with sulfur trioxide or sodium bisulfite under controlled conditions . A patent describing sodium 3-chloro-2-hydroxypropanesulfonate synthesis (CAS: 1562-00-1) uses sodium bisulfite and epichlorohydrin, suggesting a similar approach might apply .
Comparative Analysis of Related Syntheses
The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in sulfonation reactions could be adapted to improve reaction efficiency for sodium 3-hydroxythietane-3-sulfonate.
Future Research Directions
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Synthesis Optimization: Developing a scalable, high-yield synthesis route is critical. Leveraging microreactor technology or biocatalysts could mitigate challenges associated with thietane ring instability .
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Biological Screening: Evaluating the compound’s activity against viral proteases or cellular receptors could unlock therapeutic potential.
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Material Characterization: Investigating its thermal stability and ionic conductivity would clarify its utility in energy storage devices.
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